molecular formula C11H19NO4 B3059209 Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate CAS No. 95566-71-5

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

Cat. No.: B3059209
CAS No.: 95566-71-5
M. Wt: 229.27 g/mol
InChI Key: OTXJQTPUYGQXPF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Related compounds have been shown to exhibit strong alkylation activity towards alkanes and alkenes, acting as efficient nucleophiles .

Mode of Action

It’s suggested that the compound might interact with its targets through alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another, often resulting in significant changes in the target molecule’s structure and function.

Result of Action

Related compounds have been shown to exhibit antibacterial activities against certain strains , suggesting that Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl ester group enhances its solubility and stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-3-16-10(13)8-12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXJQTPUYGQXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304444
Record name methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95566-71-5
Record name methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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